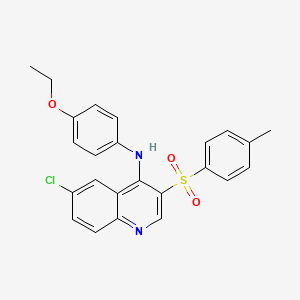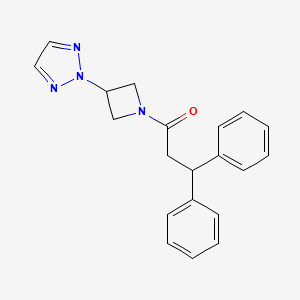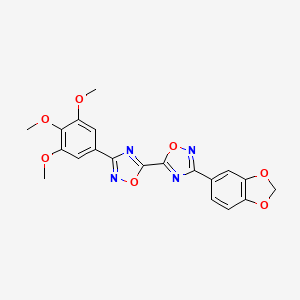![molecular formula C6H11N B2873356 3-Methylbicyclo[1.1.1]pentan-1-amine CAS No. 796963-33-2](/img/structure/B2873356.png)
3-Methylbicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbicyclo[1.1.1]pentan-1-amine is an organic compound with the molecular formula C6H12ClN . It is a hydrochloride and has a molecular weight of 133.62 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 3-Methylbicyclo[1.1.1]pentan-1-amine and its derivatives has been a topic of interest in recent years . One method involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is reported to be the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of 3-Methylbicyclo[1.1.1]pentan-1-amine consists of a bicyclic framework with a nitrogen atom and a methyl group attached . The InChI code for the compound is 1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H .Physical And Chemical Properties Analysis
3-Methylbicyclo[1.1.1]pentan-1-amine is a solid compound . It has a molecular weight of 133.62 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Aniline Bioisosteres
3-Methylbicyclo[1.1.1]pentan-1-amine (MBPA) is emerging as a valuable bioisostere for aniline in medicinal chemistry. Aniline and its derivatives are foundational in the synthesis of various pharmaceuticals, and MBPA offers a structurally unique and physicochemically distinct alternative . Its application in drug design could lead to the development of new classes of therapeutic agents with improved pharmacokinetic properties.
Synthetic Chemistry: Radical Chemistry
The rapid development of radical chemistry has enabled the efficient synthesis of MBPA scaffolds. This approach is particularly advantageous for constructing complex molecules with high stereochemical control and can be applied to the synthesis of natural products and novel materials .
Green Chemistry: Environment-Friendly Synthesis
MBPA plays a role in the advancement of green chemistry. Its synthesis involves methods that are more environmentally friendly and sustainable compared to traditional approaches. This aligns with the increasing demand for eco-conscious production processes in the chemical industry .
Precision Therapy: Targeted Drug Delivery
In the field of precision therapy, MBPA derivatives could be used to create targeted drugs that exhibit excellent tissue and cell selectivity. This specificity could lead to treatments with higher efficacy and fewer side effects, marking a significant step forward in personalized medicine .
Building Block Upgrading: Photochemical Synthesis
MBPA serves as a precursor in the photochemical synthesis of poly-substituted bicyclic compounds. This method represents a novel approach to converting the MBPA skeleton into more complex structures, which are valuable in medicinal chemistry for their sp3-rich characteristics .
Homolytic Aromatic Alkylation: Synthetic Methodology
The compound has been used in the development of new synthetic methodologies, such as metal-free homolytic aromatic alkylation. This technique allows for the efficient and straightforward synthesis of MBPA derivatives, which can be further functionalized for a variety of applications .
Zukünftige Richtungen
The future directions in the research of 3-Methylbicyclo[1.1.1]pentan-1-amine and its derivatives could involve exploring more efficient synthesis methods . There is also potential for investigating its applications in medicinal chemistry, given the interest in compounds with bicyclic carbon skeletons .
Eigenschaften
IUPAC Name |
3-methylbicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-2-6(7,3-5)4-5/h2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLXTYOTLRJVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

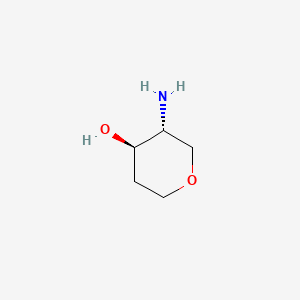

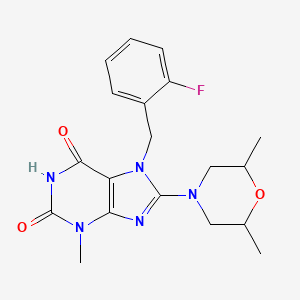
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2873278.png)
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)
![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2873282.png)

